molecular formula C16H17NO B083288 N-benzyl-3-phenylpropanamide CAS No. 10264-10-5

N-benzyl-3-phenylpropanamide

Cat. No. B083288
CAS RN: 10264-10-5
M. Wt: 239.31 g/mol
InChI Key: FEOUTXCSJHUHLP-UHFFFAOYSA-N
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Description

N-benzyl-3-phenylpropanamide, also known as BPAM, is a chemical compound that belongs to the amide class of compounds. It is a white crystalline powder with a molecular weight of 255.33 g/mol. BPAM has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of N-benzyl-3-phenylpropanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. N-benzyl-3-phenylpropanamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.

Biochemical And Physiological Effects

N-benzyl-3-phenylpropanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. N-benzyl-3-phenylpropanamide has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.

Advantages And Limitations For Lab Experiments

N-benzyl-3-phenylpropanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. N-benzyl-3-phenylpropanamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-benzyl-3-phenylpropanamide is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-3-phenylpropanamide. One potential area of research is the development of more selective N-benzyl-3-phenylpropanamide analogs that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential use of N-benzyl-3-phenylpropanamide in the treatment of other neurological disorders, such as epilepsy and depression. Finally, further studies are needed to elucidate the precise mechanism of action of N-benzyl-3-phenylpropanamide and its effects on neuronal function.

Synthesis Methods

N-benzyl-3-phenylpropanamide can be synthesized through several methods, including the Friedel-Crafts acylation reaction, the benzyl protection of 3-phenylpropanoic acid, and the amidation reaction. The Friedel-Crafts acylation reaction involves the reaction of benzoyl chloride with 3-phenylpropanoic acid in the presence of a Lewis acid catalyst. The benzyl protection of 3-phenylpropanoic acid involves the reaction of 3-phenylpropanoic acid with benzyl chloride in the presence of a base catalyst. Finally, the amidation reaction involves the reaction of benzyl-3-phenylpropanoate with ammonia or an amine in the presence of a catalyst.

Scientific Research Applications

N-benzyl-3-phenylpropanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-benzyl-3-phenylpropanamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

10264-10-5

Product Name

N-benzyl-3-phenylpropanamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-3-phenylpropanamide

InChI

InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)

InChI Key

FEOUTXCSJHUHLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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